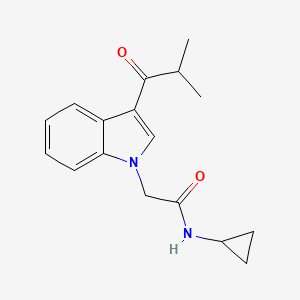![molecular formula C18H24N2O2 B5984899 2-{4-[2-(2-furyl)benzyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B5984899.png)
2-{4-[2-(2-furyl)benzyl]-1-methyl-2-piperazinyl}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[2-(2-furyl)benzyl]-1-methyl-2-piperazinyl}ethanol, also known as FUBPAM, is a chemical compound that belongs to the family of piperazine derivatives. It is a psychoactive substance that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
2-{4-[2-(2-furyl)benzyl]-1-methyl-2-piperazinyl}ethanol has been studied for its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been shown to have neuroprotective effects and can enhance cognitive function. This compound has also been studied for its potential use as an antidepressant and anxiolytic.
Mechanism of Action
2-{4-[2-(2-furyl)benzyl]-1-methyl-2-piperazinyl}ethanol acts as a selective agonist for the dopamine D3 receptor and the serotonin 5-HT1A receptor. It also has affinity for the dopamine D2 receptor and the serotonin 5-HT2A receptor. The activation of these receptors leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
This compound has been shown to enhance cognitive function and memory retention in animal studies. It also has neuroprotective effects and can reduce the damage caused by oxidative stress. This compound has been shown to increase the release of dopamine and serotonin, which can improve mood and reduce anxiety.
Advantages and Limitations for Lab Experiments
2-{4-[2-(2-furyl)benzyl]-1-methyl-2-piperazinyl}ethanol has several advantages for lab experiments, including its high potency and selectivity for specific receptors. However, it also has limitations, including its potential toxicity and the need for specialized equipment and facilities to handle the compound safely.
Future Directions
There are several future directions for the study of 2-{4-[2-(2-furyl)benzyl]-1-methyl-2-piperazinyl}ethanol, including its potential therapeutic applications in the treatment of neurological disorders. Further research is needed to determine the optimal dosage and administration method for this compound, as well as its long-term safety profile. Additionally, the development of new derivatives of this compound with improved selectivity and potency may lead to the discovery of new therapeutic agents for the treatment of neurological disorders.
Synthesis Methods
The synthesis of 2-{4-[2-(2-furyl)benzyl]-1-methyl-2-piperazinyl}ethanol involves the reaction of 2-(2-furyl)benzaldehyde with 1-methylpiperazine in the presence of ethanol. The resulting product is then reduced with sodium borohydride to produce this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.
Properties
IUPAC Name |
2-[4-[[2-(furan-2-yl)phenyl]methyl]-1-methylpiperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-19-9-10-20(14-16(19)8-11-21)13-15-5-2-3-6-17(15)18-7-4-12-22-18/h2-7,12,16,21H,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQVYXMPLLSXLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1CCO)CC2=CC=CC=C2C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(3-methylbenzyl)-2-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5984826.png)
![2-chloro-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide](/img/structure/B5984829.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B5984835.png)
![1-cyclopentyl-4-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5984843.png)
![3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2-propionylcyclohex-2-en-1-one](/img/structure/B5984852.png)
![1-(cyclohexylmethyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5984857.png)
![1-(3-methoxyphenyl)-4-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5984868.png)
![2-{2-[(1,2-dimethylpropylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}-N-phenylacetamide](/img/structure/B5984875.png)

![3-methyl-2-[5-(2-methyltetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5984887.png)
![N-[1-(3-phenylpropyl)-3-piperidinyl]-4-pentenamide](/img/structure/B5984892.png)
![2-cyclopropyl-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5984913.png)
![N-({[2-(1-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B5984920.png)
![2-ethoxy-6-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol](/img/structure/B5984929.png)
